Methyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a pyrimidine ring. Key structural elements include:
- A 4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin scaffold, which provides a rigid planar structure conducive to intermolecular interactions.
- A thioacetamido linker (-S-CH2-C(=O)-NH-) bridging the benzofuropyrimidin moiety to a methyl benzoate ester.
- A methyl benzoate group at the para position, which may influence solubility and metabolic stability.
Propriétés
IUPAC Name |
methyl 4-[[2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-3-12-26-21(28)20-19(16-6-4-5-7-17(16)31-20)25-23(26)32-13-18(27)24-15-10-8-14(9-11-15)22(29)30-2/h4-11H,3,12-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKPMGQMPLLQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to have a wide range of biological and pharmacological activities. They are known to interact with various targets, including enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to interact with their targets in a way that affects normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms.
Activité Biologique
Methyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in cancer treatment and as an antimicrobial agent. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate exhibit significant anticancer properties. For instance, derivatives of benzofuro[3,2-c]pyrimidine have shown promising results against various cancer cell lines.
-
Mechanism of Action :
- The compound may inhibit specific kinases involved in cancer cell proliferation.
- It can induce apoptosis in cancer cells through the activation of caspase pathways.
-
Case Study :
- A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against these cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 4-(...) | MCF-7 (Breast Cancer) | 12.5 |
| Methyl 4-(...) | HeLa (Cervical Cancer) | 15.0 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against a range of pathogens.
- Antibacterial Studies :
- The compound was tested against Gram-positive and Gram-negative bacteria.
- Results indicated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has revealed that modifications to the benzofuro[3,2-d]pyrimidine core can significantly affect biological activity. Substituents at specific positions on the aromatic rings enhance potency and selectivity towards cancer cells.
Toxicological Studies
Preliminary toxicological assessments indicate that methyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate exhibits low toxicity in vitro, making it a candidate for further development in therapeutic applications.
Comparaison Avec Des Composés Similaires
Benzofuropyrimidinone vs. Chromenopyrimidinone
- Example 53 (): Contains a 4-oxo-4H-chromen-2-yl group fused to a pyrazolo[3,4-d]pyrimidine. The chromen system introduces a benzopyran-like structure, which may enhance π-π stacking but reduce metabolic stability compared to the benzofuropyrimidinone core in the target compound .
Pyrazolopyrimidine Derivatives
- Example 53 (): Features a pyrazolo[3,4-d]pyrimidine scaffold with a fluorophenyl substituent. Pyrazolopyrimidines are known for kinase inhibition but may exhibit lower solubility than benzofuropyrimidinones due to reduced polarity .
Substituent Analysis
Thioether Linkers
- The target compound’s thioacetamido group (-S-CH2-C(=O)-NH-) is structurally analogous to the 1,3-dithietane-2-carboxamido group in Compound d (). However, the latter’s dithietane ring introduces conformational constraints, which may limit binding flexibility compared to the linear thioacetamido linker .
- Compound c () uses a tetrazolylthio substituent, which enhances acidity and metal coordination but may reduce bioavailability due to increased polarity .
Ester vs. Carboxylic Acid Groups
- The methyl benzoate in the target compound contrasts with the carboxylic acid terminus in Compound d (). The ester group improves cell permeability but requires enzymatic hydrolysis for activation, whereas carboxylic acids exhibit immediate ionizability and higher water solubility .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis may parallel methods in (e.g., Suzuki coupling for aryl-aryl bond formation), but the thioacetamido linker requires precise thiol-alkylation steps .
- Bioactivity Predictions: The benzofuropyrimidinone core may mimic ATP-binding pockets in kinases, similar to chromenone derivatives in . However, the propyl substituent could enhance hydrophobic interactions compared to fluorophenyl groups .
- Metabolic Stability : The methyl benzoate group may slow hepatic clearance relative to carboxylic acid derivatives (e.g., Compound d), as seen in other ester-containing drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
